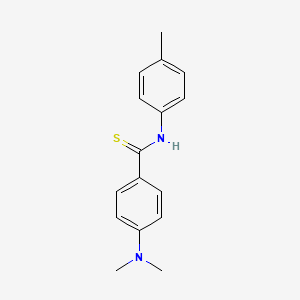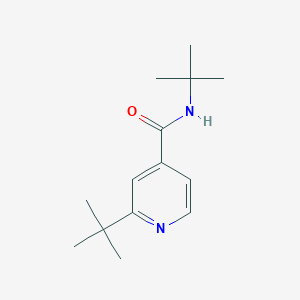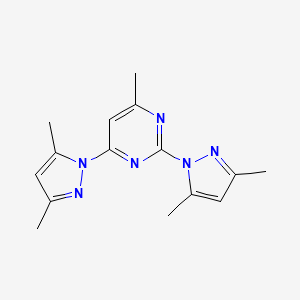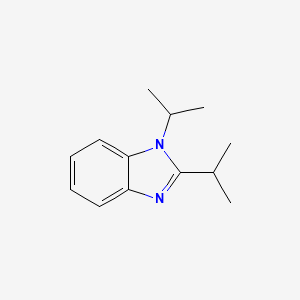
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide is not fully understood. However, it is believed to act primarily on the serotonin system in the brain. The compound is a serotonin releaser and reuptake inhibitor, which means that it increases the levels of serotonin in the brain and prevents its reuptake, leading to increased serotonin activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased mood, energy, and motivation. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and appetite.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and potential therapeutic applications. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance, which can make it difficult to obtain and use in lab experiments.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of PTSD and SAD. Additionally, there is a need for more research into the long-term effects of the compound, particularly on the brain and other organs. Finally, there is a need for more research into the potential risks and benefits of using this compound in combination with other drugs or therapies.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-benzyl-N-methylamine to form this compound.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLAQWZHLCDOM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)